(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester
Description
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
benzyl N-(4-formyl-1-bicyclo[2.2.2]octanyl)carbamate |
InChI |
InChI=1S/C17H21NO3/c19-13-16-6-9-17(10-7-16,11-8-16)18-15(20)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,18,20) |
InChI Key |
IJZUPQRAOZGHAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C=O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclo[2.2.2]octane Core with Formyl Substitution
A key intermediate is the 4-formylbicyclo[2.2.2]octane derivative. According to patent literature, this can be synthesized by the oxidation of 1,4-dimethylene cyclohexane under catalytic conditions:
- Starting material: 1,4-dimethylene cyclohexane.
- Oxidizing agent: Various oxidants in the presence of transition metal catalysts (e.g., cobalt or ruthenium complexes).
- Reaction conditions: Hydroformylation or oxidation at elevated temperatures (90 to 250 °C) and pressures (5 to 300 bar).
- Outcome: Formation of oxo-substituted bicyclo[2.2.2]octane intermediates bearing aldehyde groups at bridgehead positions.
Subsequent selective oxidation or reduction steps can tune the oxidation state to yield the 4-formyl derivative specifically.
Alternative Synthetic Routes
Other synthetic strategies reported in the literature include:
- Diels–Alder cycloaddition-based routes to generate bicyclo[2.2.2]octene intermediates, which can be further functionalized to form the formyl and carbamate groups.
- Use of hydrazide derivatives and pyran-2-one derivatives in cycloaddition reactions to access functionalized bicyclic compounds, which may be adapted for the target compound.
Summary Table of Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Hydroformylation/Oxidation | 1,4-Dimethylene cyclohexane, CO, H₂, Co/Ru catalyst, 90–250 °C, 5–300 bar | 4-Formyl-bicyclo[2.2.2]octane intermediate | Bridgehead aldehyde formation |
| 2 | Reductive amination | Aldehyde, Ammonia or amine, Reducing agent (e.g., NaBH₃CN) | Amino-bicyclo[2.2.2]octane derivative | Precursor to carbamate |
| 3 | Carbamoylation | Phosgene or triphosgene, base | Carbamoyl chloride intermediate | Reactive intermediate for esterification |
| 4 | Esterification | Benzyl alcohol, acid catalyst (HCl, H₂SO₄) or metal catalyst (Sn, Ti) | This compound | Final product formation |
| 5 | Purification | Recrystallization, chromatography | Pure target compound | Ensures >98% purity |
Research Outcomes and Characterization
- The synthesized compound exhibits characteristic spectroscopic features consistent with the bicyclic carbamate structure, including aldehyde proton signals in ^1H NMR and carbamate carbonyl peaks in IR spectra.
- Purity above 98% is typically confirmed by ^1H NMR analysis after recrystallization from solvents such as methanol or ethanol.
- The bicyclic scaffold imparts stability and unique reactivity, which has been explored in related derivatives with potential biological activities such as antimicrobial, antiviral, and neuroactive effects.
- Oxidation and reduction steps are critical to control the functional group transformations without compromising the bicyclic framework.
Chemical Reactions Analysis
Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the benzyl carbamate moiety can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Research Findings
- Substituent Impact : Electron-withdrawing groups (e.g., formyl) enhance electrophilicity, while bulky substituents (e.g., trioxa) reduce synthetic yields and alter biological activity .
- Synthetic Efficiency : Weinreb amide routes achieve near-quantitative yields for acylated carbamates, suggesting applicability to the target compound’s synthesis .
Biological Activity
(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester, a compound with the CAS number 340023-13-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 302.37 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.37 g/mol |
| CAS Number | 340023-13-4 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which is crucial for preventing tumor growth.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several pathogenic microorganisms. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mode of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
In vivo studies have indicated that this compound possesses anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.
Case Studies
- Anticancer Efficacy : A study conducted on breast cancer cell lines showed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line used .
- Antimicrobial Testing : In a series of tests against Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MICs) of 15 µg/mL and 25 µg/mL, respectively, highlighting its potential as an antimicrobial agent .
- Inflammation Model : Animal models subjected to induced inflammation showed significant reductions in swelling and pain when treated with this compound compared to control groups .
Q & A
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Observations | Source |
|---|---|---|
| MS (70 eV) | m/z 403 [M⁺], 91 (benzyl fragment) | |
| ¹H NMR (CDCl₃) | δ 9.8 (s, 1H, CHO), δ 5.1 (s, 2H, BnCH₂) |
Basic: What safety precautions are recommended for handling this compound?
Answer:
While specific toxicity data are limited :
PPE : Use nitrile gloves, lab coats, and safety goggles.
Ventilation : Work in a fume hood to avoid inhalation.
Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C.
Disposal : Treat as hazardous waste; incinerate via licensed facilities .
Advanced: How can coupling reactions involving this compound be optimized for yield and selectivity?
Answer:
Key variables to optimize:
Catalysts : Use TMSOTf or NIS for glycosylation (e.g., in carbohydrate conjugation) .
Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance carbamate coupling efficiency.
Temperature : Reactions at 0–25°C minimize side-product formation (e.g., benzyl ester hydrolysis).
Protection/Deprotection : Orthoester or tert-butyl groups protect reactive hydroxyls during formylation .
Case Study : Glycosylation using benzyl carbamate derivatives achieved 71% yield with α:β selectivity (5:1) under TMSOTf catalysis .
Advanced: How is stereochemical integrity maintained during synthesis of enantiopure derivatives?
Answer:
Chiral Auxiliaries : Use (S)-pyroglutamic acid derivatives to induce enantioselectivity .
Chromatography : Chiral HPLC or SFC to resolve enantiomers.
Kinetic Resolution : Enzymatic methods (e.g., lipases) for selective hydrolysis of undesired stereoisomers.
Example : (2S,3S)-configured bicyclo derivatives were synthesized with >95% ee using chiral orthoesters .
Advanced: What role does this compound play in drug delivery or bioconjugation?
Answer:
- Protecting Group : The benzyl carbamate moiety stabilizes amines during peptide synthesis.
- Linker in Conjugates : Used to tether bioactive molecules (e.g., LPS derivatives in vaccine development) via hydrolyzable carbamate bonds .
- Targeted Delivery : Functionalization with polyethylene glycol (PEG) enhances solubility and bioavailability .
Application : In Klebsiella pneumoniae conjugate vaccines, benzyl carbamate linkers enabled covalent attachment of galactosyl acceptors to carrier proteins .
Advanced: How do structural modifications (e.g., substituents on the bicyclo ring) impact reactivity?
Answer:
- Electron-Withdrawing Groups (EWGs) : Formyl groups increase electrophilicity, enhancing nucleophilic attack (e.g., in Schiff base formation).
- Steric Effects : Bulky substituents at the 1-position hinder carbamate coupling.
- Hydrophobicity : Methyl or benzyl groups on the bicyclo framework improve lipid membrane permeability .
Data Insight : Analogues with 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane showed improved stability in acidic conditions compared to unsubstituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
